molecular formula C19H18BrNO3S B491454 4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-67-7

4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491454
CAS No.: 406474-67-7
M. Wt: 420.3g/mol
InChI Key: PJLPDXKKZKNTOY-UHFFFAOYSA-N
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Description

4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a benzenesulfonamide group, a privileged scaffold in drug discovery known for its versatility and presence in numerous bioactive molecules. The structure combines this sulfonamide moiety with a tetrahydrodibenzofuran core, creating a complex and potentially valuable entity for scientific investigation. While specific biological data for this compound is not available in the public domain, research on structurally related benzenesulfonamide derivatives reveals a broad spectrum of potential research applications. For instance, certain benzenesulfonamide analogues have been identified as potent anti-influenza agents, functioning by binding to the viral hemagglutinin (HA) protein and stabilizing its structure, thereby inhibiting the fusion of the virus with the host endosome membrane . Other research lines have demonstrated that novel benzenesulfonamide derivatives exhibit promising in vitro anticancer activity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancers . The presence of the sulfonamide group is frequently associated with these pharmacological activities, acting as a key pharmacophore in enzyme inhibition and receptor interaction studies. This makes this compound a compelling candidate for researchers exploring new chemical tools, probing biological mechanisms, or developing novel therapeutic agents. It is suitable for use in various experimental settings, including organic synthesis, high-throughput screening, and structure-activity relationship (SAR) studies. This product is sold for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLPDXKKZKNTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonyl chlorides under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation. Research has shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase, an enzyme often overexpressed in tumor cells .
  • Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that certain sulfonamide derivatives led to reduced viability in various cancer cell lines through apoptosis induction .

2. Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds like this compound have been evaluated for their effectiveness against a range of bacterial strains.

  • Research Findings : A review on the biological activities of sulfonamides highlighted their broad-spectrum antimicrobial activity . This compound could be further explored for developing new antibiotics.

Organic Synthesis Applications

1. Bromination Reactions

The presence of bromine in the compound allows it to serve as a versatile intermediate in organic synthesis.

  • Bromination Methods : The compound can be utilized in various bromination reactions under mild conditions. A study indicated that using bromo-organic compounds facilitates selective bromination of aromatic systems .

2. Building Block for Complex Molecules

Due to its unique structure, this compound can act as a building block for synthesizing more complex organic molecules.

  • Synthetic Utility : It can be transformed into other functionalized derivatives through nucleophilic substitutions or coupling reactions. This versatility is particularly valuable in the pharmaceutical industry for designing new drugs .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationInduces apoptosis in cancer cell lines
Antimicrobial PropertiesBroad-spectrum antibacterial activityEffective against multiple bacterial strains
Organic SynthesisIntermediate for bromination and complex synthesisUseful in selective bromination reactions

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine atom and dibenzofuran moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Bromo vs.
  • Dibenzofuran Core : The rigid, bicyclic structure likely restricts conformational flexibility, favoring binding to preorganized enzyme pockets (e.g., PDEδ or KRAS domains) .
  • Sulfonamide Linker : Critical for hydrogen-bonding interactions; replacing it with carboxamide (e.g., ) reduces polarity and may diminish target engagement .

Biological Activity

4-Bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a benzenesulfonamide moiety, and a tetrahydrodibenzo[b,d]furan core. The presence of these functional groups suggests potential interactions with biological targets.

Structural Formula

C20H22BrNO2S\text{C}_{20}\text{H}_{22}\text{BrN}\text{O}_2\text{S}

Molecular Weight

The molecular weight of this compound is approximately 404.36 g/mol.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antidiabetic Activity : Some benzenesulfonamide derivatives have shown significant hypoglycemic effects in diabetic models. For instance, studies have indicated that modifications in the sulfonamide group can enhance antidiabetic properties .
  • Antimicrobial Effects : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth by targeting essential enzymes such as D-alanine-D-alanine ligase (Ddl) which is critical in bacterial cell wall synthesis .
  • Protein Binding and Pharmacokinetics : The interaction with human serum albumin (HSA) plays a crucial role in the pharmacokinetics of these compounds. Studies utilizing spectroscopic methods have shown moderate to strong binding affinities, which can influence their therapeutic efficacy .

The mechanisms through which this compound exerts its effects are still being elucidated. However, several studies suggest the following:

  • Hydrophobic Interactions : The compound likely interacts with target proteins through hydrophobic interactions and hydrogen bonding.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

Table 1: Biological Activity Summary of Related Compounds

CompoundActivityMechanismReference
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAntidiabeticInhibition of glucose absorption
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideProtein binding studiesInteraction with HSA
Coumarin derivativesAntimicrobialInhibition of Ddl

Detailed Research Findings

  • Antidiabetic Evaluation : A study conducted on various benzenesulfonamide derivatives demonstrated significant reductions in blood glucose levels in diabetic rats when administered at specific doses. For example, compounds showed up to 32.7% reduction compared to standard drugs like glibenclamide .
  • Spectroscopic Analysis : Multi-spectroscopic techniques revealed the binding interactions between the compound and HSA, indicating the potential for therapeutic applications based on its pharmacokinetic profile .
  • Inhibition Studies : Research on similar compounds targeting Ddl has highlighted their potential as novel antimicrobial agents by disrupting bacterial cell wall synthesis pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of the dibenzofuran core followed by sulfonamide coupling. Key steps include:

  • Bromination : Introduce the bromine substituent early using brominating agents (e.g., Br₂ in acetic acid) under controlled conditions to avoid over-halogenation .
  • Sulfonamide Formation : React the amine-functionalized dibenzofuran with 4-bromobenzenesulfonyl chloride in anhydrous DMF or THF, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, DCM/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields >65% are achievable with strict temperature control (-10°C during bromination) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the dibenzofuran and sulfonamide linkage. Look for characteristic shifts: aromatic protons (δ 6.8–8.0 ppm), sulfonamide NH (δ ~9.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ peak matching calculated m/z within 0.002 Da) .
  • HPLC : Monitor reaction progress and purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry tools like Multiwfn and DFT elucidate electronic properties and reactive sites in this compound?

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use electron localization function (ELF) analysis to visualize π-π interactions in the dibenzofuran system .
  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and assess charge transfer potential. Compare with experimental UV-Vis spectra for validation .

Q. What crystallographic challenges arise during structure refinement, and how can they be resolved?

  • Hydrogen Atom Placement : For disordered H atoms (e.g., in the tetrahydrodibenzo system), use SHELXL’s AFIX constraints or refine isotropically with geometric restraints .
  • Twinned Data : Apply TwinRotMat in CrysAlis PRO to deconvolute overlapping reflections. Use R1 convergence <5% and wR2 <12% as quality metrics .
  • Thermal Motion : Address anisotropic displacement parameters (ADPs) for heavy atoms (Br, S) using the Hirshfeld rigid-bond test .

Q. How can enzyme inhibition studies be designed to evaluate this compound’s biological activity?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase). Docking studies (AutoDock Vina) can predict binding affinity to active sites .
  • Assay Conditions : Use fluorescence-based assays (e.g., FITC-labeled substrates) in pH 7.4 buffer. IC₅₀ values <10 µM suggest potent inhibition, corroborated by Lineweaver-Burk plots for mechanism analysis .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?

  • Validation : Cross-reference NMR-derived torsional angles with X-ray data. For discrepancies (e.g., sulfonamide dihedral angles), re-examine solvent effects on conformation .
  • Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers around the sulfonamide bond. Compare with molecular dynamics simulations (AMBER force field) .

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